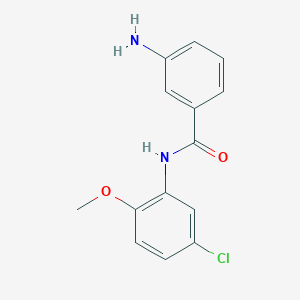

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

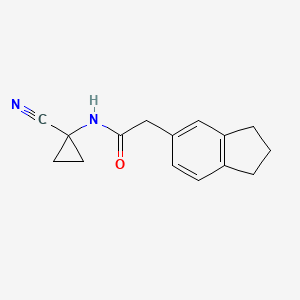

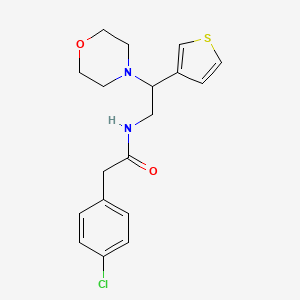

This compound is a chalcone derivative, which is a type of aromatic ketone that forms the central core for a variety of important biological compounds. Chalcones have been the subject of much research due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Molecular Structure Analysis

The compound contains a central carbon-carbon double bond (the enone part of the chalcone), flanked by two aromatic rings. One ring has a fluorine and a hydroxyl group, while the other has three methoxy groups .Chemical Reactions Analysis

Chalcones are known to undergo a variety of chemical reactions, including cyclization to form flavonoids, isomerization to form aurones, and addition reactions at the central double bond .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups (like -OH and -OCH3) and the aromatic rings in this compound would likely make it relatively stable and possibly soluble in some organic solvents .Aplicaciones Científicas De Investigación

Fluorescence Properties

Research has explored the fluorescence characteristics of compounds similar to (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. For instance, heteroaryl chalcones with trimethoxy-substituted phenyl rings, such as those in the mentioned compound, have shown unique absorption and fluorescence emission spectra. These properties depend on the rings and trimethoxysubstituted phenyl rings linked to the enone system, with the position of methoxy groups significantly affecting fluorescent properties (Suwunwong, Chantrapromma, & Fun, 2011).

Antibacterial Activity

Some studies have synthesized fluorinated chalcones, sharing structural similarities with the mentioned compound, and evaluated their antibacterial activity. These compounds showed broad-spectrum activity against various pathogenic bacteria strains, including Gram-positive and Gram-negative bacteria (Amole, Bello, & Oyewale, 2019).

Antioxidant Activity

Research on 2'-aminochalcone derivatives, structurally related to this compound, has shown potential antioxidant activity. These compounds have been characterized and tested in vitro, demonstrating that certain functional groups can significantly enhance antioxidant capabilities (Sulpizio, Roller, Giester, & Rompel, 2016).

Molecular Structure and Electronic Properties

Several studies have focused on the molecular structure, FT-IR, and electronic properties of related chalcone derivatives. These studies often involve advanced techniques like X-ray diffraction, NBO analysis, and density functional methods to understand the molecule's geometry, stability, and electronic behavior (Mary et al., 2015).

Cancer Research

Some chalcone derivatives similar to the mentioned compound have been investigated for their potential as anticancer agents. These studies often involve separation and characterization of different enantiomers and assessing their biological activity (Shinde et al., 2007).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO5/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-6-14(20)13-10-12(19)5-7-15(13)21/h4-10,21H,1-3H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSVZUJZPUHVQG-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C=CC(=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C=CC(=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371824.png)

![8-[(2E)-2-[(2-Chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![3-Phenyl-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]-2,1-benzoxazole-5-carboxamide](/img/structure/B2371832.png)

![2-[[3-(4-Fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2371836.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2371838.png)

![2-({1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2371840.png)